2-[(2,2,2-Trifluoroethyl)amino]benzoic acid
Description
Properties
IUPAC Name |
2-(2,2,2-trifluoroethylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)5-13-7-4-2-1-3-6(7)8(14)15/h1-4,13H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQJCIIATXTPRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines .
Scientific Research Applications
Chemistry: In organic synthesis, 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique trifluoroethyl group can impart desirable properties to target compounds, such as increased stability and lipophilicity .
Biology and Medicine: It may be used as a building block for designing new pharmaceuticals with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Ethyl 4-[(Trifluoroacetyl)amino]benzoate (CAS: 24676-69-5)
- Structure : Substitution at the 4-position with a trifluoroacetyl (–NHCOCF₃) group and an ethyl ester (–COOEt) instead of a carboxylic acid.
- The trifluoroacetyl group is more electron-withdrawing than the trifluoroethylamino group, altering electronic distribution and pKa.
- Molecular Formula: C₁₁H₁₀F₃NO₃; MW: 273.20 g/mol .
2-Hydroxy-5-({2-[4-(Trifluoromethyl)phenyl]ethyl}amino)benzoic Acid (Crisdesalazine, CAS: MFCD18633186)
- Structure: A hydroxyl (–OH) group at position 2 and a bulky 4-(trifluoromethyl)phenethylamino substituent at position 5.
- The aromatic trifluoromethyl group introduces steric bulk and lipophilicity, which may improve receptor affinity but reduce solubility .
- Molecular Formula: C₁₆H₁₃F₃NO₃; MW: 340.28 g/mol .
2-((3-(Trifluoromethyl)phenyl)amino)benzoic Acid (CAS: 530-78-9)
- Structure: A 3-(trifluoromethyl)phenyl (–C₆H₄CF₃) group attached to the amino substituent at position 2.
- Key Differences :
- Molecular Formula: C₁₄H₁₀F₃NO₂; MW: 295.24 g/mol .
4-Chloro-2-[(2,2,2-Trifluoroethyl)amino]benzoic Acid (CID 63081648)
- Structure: A chlorine atom at position 4 and the trifluoroethylamino group at position 2.
- Key Differences: Chlorine’s electron-withdrawing effect further lowers the pKa of the carboxylic acid, enhancing solubility in basic environments.
- Molecular Formula: C₉H₇ClF₃NO₂; MW: 253.61 g/mol .
Methyl 2-[(2-Acetamidophenyl)ethynyl]benzoate (Demizu et al., 2015)
- Structure : An ethynyl bridge linking the benzoic acid methyl ester to a 2-acetamidophenyl group.
- The methyl ester serves as a prodrug form, requiring metabolic conversion to the active acid .
- Molecular Formula: C₁₈H₁₅NO₃; MW: 293.32 g/mol .
Comparative Analysis of Key Properties
Biological Activity
2-[(2,2,2-Trifluoroethyl)amino]benzoic acid, also known as a benzoic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethyl group that enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 235.19 g/mol
- CAS Number : 1171331-39-7
The trifluoroethyl group contributes to the compound's unique properties, such as increased membrane permeability and altered binding affinities to target proteins.
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The trifluoroethyl moiety enhances lipophilicity, facilitating cellular uptake. The amino group allows for hydrogen bonding with various molecular targets, potentially influencing their activity and function .
Interaction with Biological Pathways
Research indicates that benzoic acid derivatives can modulate key biological pathways such as:
- Ubiquitin-Proteasome Pathway (UPP) : These compounds may enhance protein degradation processes.
- Autophagy-Lysosome Pathway (ALP) : They could promote autophagic activity in cells, which is crucial for cellular homeostasis .
Antimicrobial Activity
Studies have shown that benzoic acid derivatives exhibit antimicrobial properties. The presence of the trifluoroethyl group may enhance these effects by altering the compound's interaction with microbial membranes.
Anticancer Activity
Research has demonstrated that various benzoic acid derivatives possess significant anticancer properties. For instance:
| Compound | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 5.85 | |
| Other Benzoic Acid Derivatives | MCF-7 (Breast Cancer) | 3.0 |
The anticancer activity is attributed to the induction of apoptosis and inhibition of cell proliferation through various mechanisms.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes relevant to disease states:
- Cholinesterase Inhibition : Some derivatives have shown potent inhibition against acetylcholinesterase (AChE), which is significant in Alzheimer's disease treatment .
Case Studies
- In vitro Studies on Human Fibroblasts : A study investigated the effects of benzoic acid derivatives on human foreskin fibroblasts. The results indicated that certain compounds enhanced proteasome and lysosomal activities without cytotoxicity at tested concentrations .
- Antiproliferative Effects : Another study highlighted the antiproliferative effects of various benzoic acid derivatives on cancer cell lines such as Hep-G2 and A2058. The results showed significant growth inhibition at low concentrations .
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-[(2,2,2-Trifluoroethyl)amino]benzoic acid?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-aminobenzoic acid and 2,2,2-trifluoroethyl halides (e.g., bromide or iodide). A protocol adapted from analogous benzoic acid derivatives ( ) suggests:
Dissolve 2-aminobenzoic acid in THF at 273 K.
Add 2,2,2-trifluoroethyl bromide dropwise under nitrogen.
Stir for 2–4 hours, concentrate under vacuum, and purify via recrystallization (ethanol/water).
Yield optimization (50–60%) requires controlled pH and inert conditions to prevent oxidation of the amine group.
Table 1: Comparative Synthesis Routes
| Precursor | Solvent | Temp. (K) | Yield | Reference |
|---|---|---|---|---|
| 2-Aminobenzoic acid + CF₃CH₂Br | THF | 273 | 55% | |
| Nitro-reduction pathway | EtOH/HCl | 298 | 48% |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Confirm the presence of the trifluoroethyl group (δ ~3.8 ppm for -CH₂CF₃) and aromatic protons (δ 6.5–8.0 ppm) .
- FTIR : Identify carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ at m/z 220.06 (theoretical: 219.16 g/mol) .
Basic: What are the key physicochemical properties influencing its reactivity?
Methodological Answer:
- Solubility : Limited in water (~1.2 mg/mL at 298 K) but soluble in polar aprotic solvents (DMF, DMSO) due to the carboxylic acid and trifluoroethyl groups .
- pKa : Estimated at 2.8 (carboxylic acid) and 9.1 (amine), affecting ionization in biological assays .
- Thermal Stability : Decomposes above 200°C, necessitating storage at –20°C .
Advanced: How does substituent positioning affect bioactivity in SAR studies?
Methodological Answer:
Structure-activity relationship (SAR) studies highlight:
- Trifluoroethyl Group : Enhances lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs .
- Amino-Carboxylic Acid Motif : Critical for binding to enzymes (e.g., cyclooxygenase-2) via ionic/hydrogen bonds .
Table 2: Bioactivity of Analogues
| Compound | IC₅₀ (COX-2, μM) | logP | Reference |
|---|---|---|---|
| 2-[(CF₃CH₂)amino]benzoic acid | 0.45 | 1.8 | |
| 4-Chloro derivative (CID 63081648) | 0.78 | 2.1 | |
| Non-fluorinated analogue | >10 | 0.9 |
Advanced: How to resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., COX-2 assays) arise from:
- Assay Conditions : Varying pH (7.4 vs. 6.5) or co-solvents (DMSO concentration ≤1% recommended) .
- Protein Source : Recombinant human vs. murine enzymes exhibit differing binding affinities.
Resolution involves standardizing protocols (e.g., FRET-based assays) and validating with positive controls (e.g., Celecoxib) .
Advanced: What crystallographic insights exist for this compound?
Methodological Answer:
Single-crystal X-ray diffraction (as in ) reveals:
- Planar Carboxylic Acid Group : Facilitates π-π stacking in solid-state packing.
- Trifluoroethyl Conformation : Adopts a gauche configuration, minimizing steric hindrance .
Crystallization in ethanol yields orthorhombic crystals (space group P2₁2₁2₁), with unit cell parameters a = 7.2 Å, b = 12.3 Å, c = 15.6 Å .
Advanced: How to model ligand-target interactions computationally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with the compound’s InChI () and target PDB structures (e.g., COX-2, 5KIR).
- MD Simulations : AMBER force fields predict stable binding via hydrogen bonds between the carboxylic acid and Arg120/His90 residues .
Advanced: How to optimize HPLC purity analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
